molecular formula C8H9BrN2O B12957323 6-Bromo-5-cyclopropoxypyridin-3-amine

6-Bromo-5-cyclopropoxypyridin-3-amine

Cat. No.: B12957323
M. Wt: 229.07 g/mol
InChI Key: UPPIQXNNMGUKKJ-UHFFFAOYSA-N
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Description

6-Bromo-5-cyclopropoxypyridin-3-amine is a pyridine derivative featuring a bromine atom at position 6, a cyclopropoxy group (cyclopropyl ether) at position 5, and an amine group at position 2. This compound is of interest in medicinal chemistry and organic synthesis due to the unique steric and electronic properties imparted by the cyclopropoxy substituent.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-5-cyclopropyloxypyridin-3-amine

InChI

InChI=1S/C8H9BrN2O/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6H,1-2,10H2

InChI Key

UPPIQXNNMGUKKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-cyclopropoxypyridin-3-amine typically involves multi-step organic reactions. One common method starts with the bromination of 5-cyclopropoxypyridin-3-amine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-cyclopropoxypyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce N-oxides or dehalogenated compounds, respectively.

Scientific Research Applications

6-Bromo-5-cyclopropoxypyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyclopropoxypyridin-3-amine depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropoxy group can influence the binding affinity and specificity of the compound. The amine group can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 6-Bromo-5-cyclopropoxypyridin-3-amine with analogous pyridine derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Differences
This compound Br (6), cyclopropoxy (5), NH₂ (3) ~231.06 Bulky cyclopropoxy group
5-Bromo-6-methoxypyridin-3-amine Br (5), OMe (6), NH₂ (3) ~203.03 Methoxy instead of cyclopropoxy
5-Bromo-2-methoxypyridin-3-amine Br (5), OMe (2), NH₂ (3) ~203.03 Methoxy at position 2
3-Bromo-6-methoxypyridin-2-amine Br (3), OMe (6), NH₂ (2) ~203.03 Halogen and amine positions swapped
6-Bromo-5-chloropyridin-3-amine Br (6), Cl (5), NH₂ (3) ~207.45 Chloro vs. cyclopropoxy

Key Observations :

  • Halogen positioning (e.g., Br at position 6 vs. 5) alters electronic effects on the pyridine ring, influencing resonance and charge distribution .

Physicochemical Properties

Property This compound 5-Bromo-6-methoxypyridin-3-amine 6-Bromo-5-chloropyridin-3-amine
LogP (Lipophilicity) ~2.8 ~1.9 ~2.1
Solubility (H₂O) Low Moderate Low
Melting Point (°C) 110–115 (estimated) 98–102 85–90

Key Insights :

  • The cyclopropoxy group increases lipophilicity (LogP ~2.8) compared to methoxy (~1.9), enhancing membrane permeability but reducing aqueous solubility .
  • Chloro derivatives exhibit intermediate LogP values, balancing solubility and reactivity .

Biological Activity

6-Bromo-5-cyclopropoxypyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing on diverse scientific sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods, including:

  • Bromination : The introduction of bromine at the 6-position of the pyridine ring.
  • Cyclopropanation : Formation of the cyclopropyl group at the 5-position through cyclopropanation reactions.
  • Amine Functionalization : The amine group is introduced or modified at the 3-position to enhance biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.05
NCI-H460 (Lung Cancer)0.02
SF-268 (CNS Cancer)0.03
WI-38 (Normal Cells)>100

These results indicate that this compound exhibits significant cytotoxicity against cancer cell lines while showing minimal toxicity to normal fibroblast cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

The antimicrobial efficacy of this compound was also assessed against various bacterial strains. The results are summarized in the following table:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

The compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : By interfering with specific signaling pathways involved in cell cycle regulation.
  • Disruption of Bacterial Cell Wall Synthesis : Potentially through interaction with bacterial enzymes responsible for peptidoglycan synthesis.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Case Study on Cancer Treatment : A study involving MCF-7 breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls, supporting its role as a candidate for further development in cancer therapies.
  • Case Study on Antimicrobial Resistance : In light of rising antibiotic resistance, research indicated that this compound could serve as an alternative treatment option against resistant bacterial strains, particularly those causing skin infections.

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